molecular formula C15H15IN2O B6076276 N-[4-(dimethylamino)phenyl]-3-iodobenzamide CAS No. 6122-00-5

N-[4-(dimethylamino)phenyl]-3-iodobenzamide

Numéro de catalogue B6076276
Numéro CAS: 6122-00-5
Poids moléculaire: 366.20 g/mol
Clé InChI: BVBUGJREHFRRMP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(dimethylamino)phenyl]-3-iodobenzamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DIBA belongs to a class of compounds known as benzamides, which have been shown to have anti-tumor properties. In

Mécanisme D'action

N-[4-(dimethylamino)phenyl]-3-iodobenzamide inhibits the activity of a protein known as heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many that are involved in cancer cell growth and survival. By inhibiting HSP90, N-[4-(dimethylamino)phenyl]-3-iodobenzamide destabilizes these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-3-iodobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HSP90, N-[4-(dimethylamino)phenyl]-3-iodobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply tumors), and inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[4-(dimethylamino)phenyl]-3-iodobenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. However, one limitation of N-[4-(dimethylamino)phenyl]-3-iodobenzamide is that it has relatively low potency compared to other HSP90 inhibitors, which may limit its effectiveness in certain applications.

Orientations Futures

There are several future directions for research on N-[4-(dimethylamino)phenyl]-3-iodobenzamide. One area of interest is the development of more potent analogs of N-[4-(dimethylamino)phenyl]-3-iodobenzamide that can be used in cancer treatment. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-[4-(dimethylamino)phenyl]-3-iodobenzamide therapy. Finally, there is interest in exploring the potential use of N-[4-(dimethylamino)phenyl]-3-iodobenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy.

Méthodes De Synthèse

The synthesis of N-[4-(dimethylamino)phenyl]-3-iodobenzamide involves the reaction of 3-iodobenzoyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. The overall yield of this process is approximately 30%.

Applications De Recherche Scientifique

N-[4-(dimethylamino)phenyl]-3-iodobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-[4-(dimethylamino)phenyl]-3-iodobenzamide has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

Propriétés

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBUGJREHFRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362350
Record name ST50720762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-3-iodobenzamide

CAS RN

6122-00-5
Record name ST50720762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.